molecular formula C17H22FN3O2 B2770054 N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide CAS No. 478078-97-6

N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide

Cat. No.: B2770054
CAS No.: 478078-97-6
M. Wt: 319.38
InChI Key: BJWAPZKPZPVXBP-UHFFFAOYSA-N
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Description

“N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide” is a chemical compound . Unfortunately, there is limited information available about this compound in the public domain. It’s important to note that the compound is available for purchase from chemical suppliers .

Scientific Research Applications

Cyclopropane Derivatives in Drug Development

Cyclopropane rings are increasingly utilized in drug development due to their unique chemical properties, such as ring strain, which can influence biological activity. Sedenkova et al. (2018) reviewed the oxidation of cyclopropane-containing compounds, highlighting their utility in creating carbonylcyclopropanes, a process that aligns with atom economy principles and avoids unnecessary synthetic stages (Sedenkova et al., 2018).

Piperidine Derivatives as Pharmacological Agents

Piperidine derivatives are a cornerstone in the development of various pharmacological agents due to their structural versatility and biological activities. Sikazwe et al. (2009) discussed the role of arylalkyl substituents in enhancing the potency and selectivity of D2-like receptor ligands, illustrating the pharmacophoric importance of piperidine and its derivatives in designing antipsychotic agents (Sikazwe et al., 2009).

Properties

IUPAC Name

N'-(cyclopropanecarbonyl)-1-[(3-fluorophenyl)methyl]piperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c18-15-3-1-2-12(10-15)11-21-8-6-14(7-9-21)17(23)20-19-16(22)13-4-5-13/h1-3,10,13-14H,4-9,11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWAPZKPZPVXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NNC(=O)C2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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